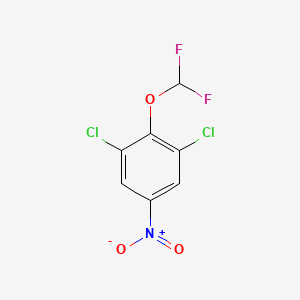

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHWNCHDYISUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene typically involves the nitration of 1,3-dichloro-2-difluoromethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often carried out in specialized reactors designed to handle the corrosive nature of the reagents used.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Reduction: Formation of 1,3-dichloro-2-difluoromethoxy-5-aminobenzene.

Oxidation: Formation of 1,3-dichloro-2-difluoromethoxy-5-nitrobenzoic acid.

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

a) 1,3-Dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2)

- Substituents: Cl (1,3), F (2,4), NO₂ (5).

- Key Difference : Replaces the difluoromethoxy group with fluorine atoms.

b) 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (CAS 1417568-83-2)

- Substituents: F (1,3), -OCHF₂ (2), NO₂ (5).

- Key Difference : Chlorine atoms replaced by fluorine.

- Impact : Lower molecular weight and altered lipophilicity, which may influence bioavailability in pesticidal applications .

c) 3,5-Dichloronitrobenzene (CAS 618-62-2)

- Substituents: Cl (1,3), NO₂ (5).

- Key Difference : Lacks the difluoromethoxy group.

- Impact : Simpler structure with fewer EWGs, leading to reduced resistance to metabolic degradation in biological systems .

Physical and Chemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene | 274.5 (calc.) | Not reported | ~180–200 (est.) | Cl, -OCHF₂, NO₂ |

| 1,3-Dichloro-2,4-difluoro-5-nitrobenzene | 228.0 | 65.4 | ~160–180 (est.) | Cl, F, NO₂ |

| 3,5-Dichloronitrobenzene | 192.0 | 65.4 | 285 | Cl, NO₂ |

| a-Bromo-3,5-difluorotoluene | 207.02 | Not reported | 65 | Br, F |

Notes:

Biological Activity

Overview

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene is a synthetic organic compound that has attracted attention due to its unique chemical structure and potential biological activities. Characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group on a benzene ring, this compound has been investigated for various biological properties, including antimicrobial and anticancer effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to various biological effects. These effects are influenced by the compound's ability to form hydrogen bonds and its lipophilicity, which can affect absorption and permeability in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Investigations into its effects on cancer cell lines have revealed cytotoxic properties, particularly in breast cancer models. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity in Cancer Cells : In experiments involving MCF-7 (breast cancer) cells, this compound demonstrated dose-dependent cytotoxic effects. Further analysis showed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,3-Dichloro-4-nitrobenzene | Moderate antimicrobial | Disruption of cell membrane |

| 1,4-Dichloro-2-nitrobenzene | Low cytotoxicity | Inhibition of DNA synthesis |

| 3,4-Dichloro-1-nitrobenzene | High anticancer activity | Induction of apoptosis |

| This compound | High antimicrobial and anticancer activity | Bioreduction leading to reactive intermediates |

Q & A

Q. How can researchers optimize the synthesis of 1,3-dichloro-2-difluoromethoxy-5-nitrobenzene to improve yield and purity?

- Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, describes using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux for activating carboxylic acid intermediates, which can be adapted for introducing the nitro group . Reaction conditions (e.g., temperature, stoichiometry of Cl/F substituents) should be optimized via Design of Experiments (DoE) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as seen in for analogous nitrobenzene derivatives .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for confirming difluoromethoxy (-OCF₂H) groups (δ ~ -80 to -85 ppm for CF₂) .

- Mass Spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation (e.g., C₇H₃Cl₂F₂NO₃ requires <1 ppm error) .

- X-ray Crystallography : For resolving substituent positions, as demonstrated in for nitroaromatic analogs .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess thermal decomposition (TGA/DSC) and photodegradation (UV-Vis exposure). notes halogenated nitrobenzenes degrade at >150°C, suggesting storage at 2–8°C in amber vials to prevent photolytic cleavage of C-F bonds . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life.

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of substituents on this compound’s reactivity?

- Methodological Answer : The nitro (-NO₂) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing groups (EWGs), directing electrophilic substitution to the meta position. Computational studies (DFT calculations) can quantify substituent effects via Hammett σ constants. highlights similar trends in trifluoromethyl-substituted benzenes, where EWGs reduce electron density at ortho/para positions . Experimental validation involves competitive Friedel-Crafts acylation to assess regioselectivity.

Q. How can researchers resolve contradictions in spectral data (e.g., 1H^{1}\text{H}1H NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation of the difluoromethoxy group). Variable-temperature NMR (VT-NMR) can identify rotational barriers, as shown in for sulfonyl chloride analogs . Deuterated solvents (e.g., DMSO-d₆) enhance resolution for nitro group protons.

Q. What strategies mitigate toxicity risks during biological interaction studies?

- Methodological Answer :

- QSAR Modeling : Predict bioavailability and toxicity using PubChem data () to prioritize analogs with lower logP values .

- In Vitro Assays : Use liver microsomes (CYP450 inhibition) and Ames tests (mutagenicity) for early risk assessment. outlines protocols for nitrobenzene derivatives interacting with cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.